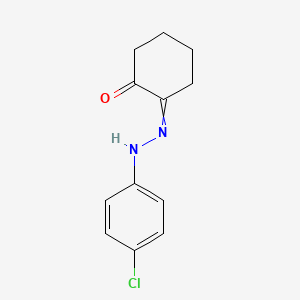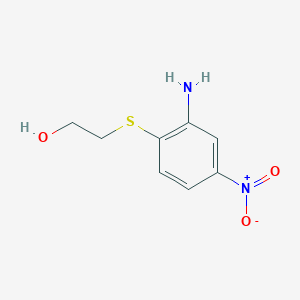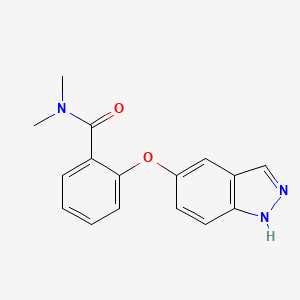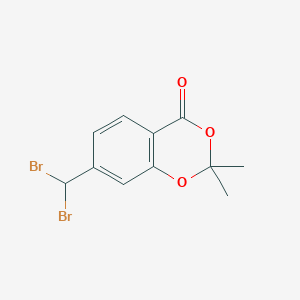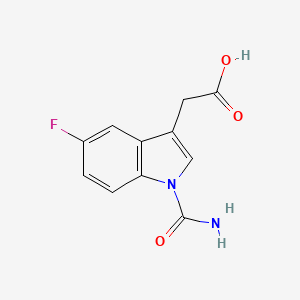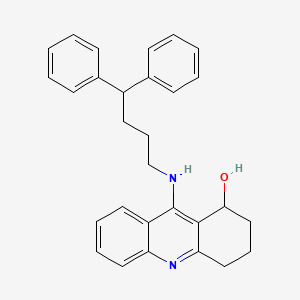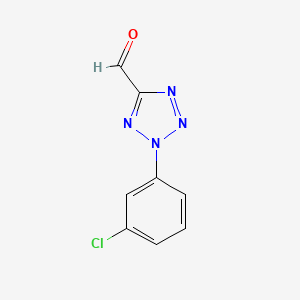
2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde
概述
描述
2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde is a heterocyclic compound that contains a tetrazole ring substituted with a 3-chlorophenyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. The resulting tetrazole intermediate is then subjected to formylation to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: 2-(3-chlorophenyl)-2H-tetrazole-5-carboxylic acid.
Reduction: 2-(3-chlorophenyl)-2H-tetrazole-5-methanol.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
科学研究应用
2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific targets and modulate their activity.
相似化合物的比较
Similar Compounds
2-(4-chlorophenyl)-2H-tetrazole-5-carbaldehyde: Similar structure but with the chlorine atom in the para position.
2-(3-bromophenyl)-2H-tetrazole-5-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-(3-chlorophenyl)-2H-tetrazole-5-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness
2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde is unique due to the presence of both the tetrazole ring and the aldehyde functional group, which allows for a wide range of chemical modifications and potential applications. The position of the chlorine atom on the phenyl ring also influences its reactivity and interactions with other molecules.
属性
分子式 |
C8H5ClN4O |
|---|---|
分子量 |
208.60 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)tetrazole-5-carbaldehyde |
InChI |
InChI=1S/C8H5ClN4O/c9-6-2-1-3-7(4-6)13-11-8(5-14)10-12-13/h1-5H |
InChI 键 |
XIQACGFXNGGJIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)N2N=C(N=N2)C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


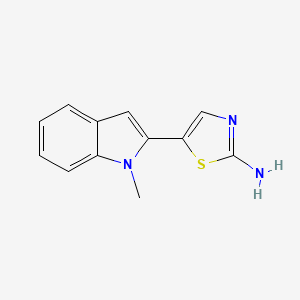

![11-Chloro-6,11-dihydrodibenz[b,e]thiepin](/img/structure/B8294758.png)


